(6-Methoxypyrazin-2-yl)methanamine hydrochloride

Vue d'ensemble

Description

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 6-methoxypyrazine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 6-Methoxypyrazine

Reagents: Formaldehyde, Ammonium Chloride

Conditions: Controlled temperature and pH

The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Methoxypyrazin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of (6-Methoxypyrazin-2-yl)methanamine hydrochloride as an anticancer agent. Its derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, compounds incorporating the methoxy-pyrazine structure have been designed to enhance bioavailability and target specific cancer pathways, leading to reduced tumor growth and improved patient outcomes .

Neuroprotective Effects

Research indicates that this compound and its derivatives may play a role in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit the production of amyloid-beta (Aβ42), a peptide associated with Alzheimer's pathology, suggesting its potential use in therapeutic strategies aimed at slowing disease progression .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. Studies on related pyrazine derivatives demonstrate significant activity against various bacterial strains, indicating that this compound could be developed into effective antimicrobial agents .

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that a derivative of (6-Methoxypyrazin-2-yl)methanamine exhibited significant inhibition of Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells . This inhibition was linked to enhanced cell death in various cancer cell lines.

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective effects of this compound showed that it reduced Aβ42 levels in vitro, suggesting a mechanism by which it could mitigate neurotoxicity associated with Alzheimer's disease . This study provided insights into the compound's potential as a therapeutic agent for neurodegenerative conditions.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (6-Methoxypyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (6-Methoxypyrazin-2-yl)methanol

- (6-Methoxypyrazin-2-yl)acetic acid

- (6-Methoxypyrazin-2-yl)amine

Uniqueness

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties. Its methoxy and amine groups allow for versatile chemical reactions, making it valuable in various research applications.

Activité Biologique

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activity. This article delves into its biological interactions, synthesis methods, and potential therapeutic uses, supported by relevant case studies and research findings.

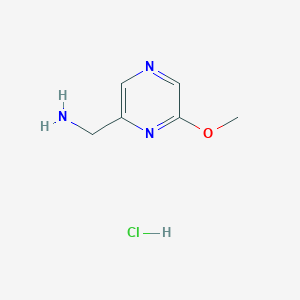

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀N₂O·HCl. The compound features a pyrazine ring substituted with a methoxy group at the 6-position and an amine group at the 2-position. These functional groups contribute to its reactivity and interaction profiles with biological targets.

Research indicates that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP, which are vital for various signaling pathways in cells. By inhibiting these enzymes, the compound could modulate cellular processes related to inflammation, cell proliferation, and other critical physiological functions .

Interaction Profiles

Studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids. Its ability to inhibit PDEs suggests potential applications in treating conditions related to dysregulated cyclic nucleotide signaling, such as psychiatric disorders and cognitive dysfunctions .

Research Findings and Case Studies

- Pharmacological Studies : In vitro studies demonstrated that this compound exhibits significant inhibitory activity against certain PDEs. This inhibition leads to increased levels of cyclic nucleotides within cells, which can enhance signaling pathways involved in cell growth and differentiation .

- Cytotoxicity Assessments : In a series of cytotoxicity tests involving various cancer cell lines, compounds structurally related to this compound showed varying degrees of growth inhibition. For instance, derivatives tested against melanoma and renal cancer cell lines exhibited notable cytotoxic effects, indicating the potential for developing anti-cancer therapies .

- Therapeutic Applications : The compound has been explored as a candidate for treating Alzheimer's disease due to its impact on cyclic nucleotide signaling pathways, which are implicated in neurodegenerative processes . Additionally, its structural characteristics suggest that it may be effective against other psychiatric disorders by modulating neurotransmitter systems.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-6-methoxypyrazine | 6905-47-1 | Lacks the methanamine moiety; simpler structure |

| 3-Chloro-6-methoxypyrazin-2-amine | 13484-56-5 | Contains a chlorine substituent; different reactivity |

| 5-(2-Methoxyethoxy)pyrazin-2-amine | 710322-71-7 | Features an ethoxy group; alters solubility |

| 4-Amino-3-methoxypyrazine | 6905-47-X | Different position of amino group; distinct properties |

Propriétés

IUPAC Name |

(6-methoxypyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-10-6-4-8-3-5(2-7)9-6;/h3-4H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKVYSJQQZXPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170894-68-3 | |

| Record name | (6-methoxypyrazin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.